molecular formula C16H10F2N2OS B2902662 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole CAS No. 339016-08-9

6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole

Cat. No.: B2902662
CAS No.: 339016-08-9
M. Wt: 316.33
InChI Key: DKQZRBMVJABFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole is a heterocyclic compound featuring a fused thiazolo-benzimidazole core. Its structure includes a difluoromethoxy (-OCF₂H) group at position 6 and a phenyl substituent at position 3 (Figure 1). This compound belongs to a broader class of thiazolo[3,2-a]benzimidazoles, which are known for diverse biological activities, including antimicrobial, anticancer, and anthelmintic effects .

  • Condensation of substituted benzimidazole-thiols with electrophilic reagents (e.g., chloroacetyl chloride) .
  • Cyclization reactions using Lewis acids like ZrCl₄ or Bi(NO₃)₃ .
  • Functionalization at position 6 via regioselective electrophilic substitution, as seen in similar 6-substituted derivatives .

Properties

IUPAC Name

7-(difluoromethoxy)-1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2OS/c17-15(18)21-11-6-7-12-13(8-11)20-14(9-22-16(20)19-12)10-4-2-1-3-5-10/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQZRBMVJABFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=C(N23)C=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Benzimidazole derivatives, in general, are known to have diverse pharmacological activities, including anticancer, antiviral, and anthelmintic effects. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and safety profile.

Biological Activity

6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole is a complex heterocyclic compound that combines features from both thiazole and benzimidazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of the difluoromethoxy group is believed to enhance its pharmacological profile by improving lipophilicity and metabolic stability.

  • Molecular Formula : C16H10F2N2OS
  • Molecular Weight : 316.33 g/mol
  • Boiling Point : 437.7 ± 45.0 °C (predicted)
  • Density : 1.44 ± 0.1 g/cm³ (predicted)
  • pKa : 2.86 ± 0.40 (predicted)

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that derivatives of the thiazolo[3,2-a][1,3]benzimidazole scaffold exhibit significant antitumor properties. For instance:

  • Compounds within this class have shown efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through MTS cytotoxicity assays and BrdU proliferation assays .
  • The thiazolo[3,2-a][1,3]benzimidazole derivatives can intercalate into DNA or bind to the minor groove of AT-rich sites in DNA, thereby disrupting cellular processes crucial for tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus demonstrated promising antibacterial activity .
  • The presence of the difluoromethoxy group may enhance this activity by altering the compound's interaction with microbial membranes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Difluoromethoxy Group : Enhances lipophilicity and metabolic stability.
  • Phenyl Group : Contributes to the compound's ability to interact with biological targets.
Compound NameStructure FeaturesUnique Properties
2-(Difluoromethoxy)-1H-benzimidazoleBenzimidazole core with difluoromethoxyPotential antifungal activity
5-(Fluoromethyl)-thiazolo[3,2-a][1,3]benzimidazoleThiazole and benzimidazole fused ringAnticancer properties
4-Methyl-thiazolo[3,2-a][1,3]benzimidazoleMethyl substitution on thiazoleEnhanced lipophilicity

Case Studies and Research Findings

Recent studies have highlighted the promising nature of this compound:

  • A study demonstrated that derivatives of thiazolo[3,2-a][1,3]benzimidazoles could effectively inhibit cell proliferation in vitro across multiple cancer cell lines .
  • Another investigation focused on the binding affinity of these compounds to DNA and their subsequent impact on cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Position 6 Substitutions: The difluoromethoxy group at position 6 likely improves lipophilicity compared to 6-methoxy or 6-hydroxy analogs, enhancing membrane permeability .
  • Position 3 Substitutions : The phenyl group at position 3 may sterically hinder interactions with enzymatic targets compared to smaller substituents (e.g., 3-methyl or 3-chloromethyl). For example, 3-chloromethyl derivatives show potent anticancer activity due to alkylating properties , while 3-methyl analogs inhibit gastric H⁺/K⁺-ATPase .

Spectral and Structural Characterization

  • NMR/IR Data: The difluoromethoxy group would exhibit distinct ¹⁹F NMR signals (δ ~ -80 ppm) and IR stretches (C-F at ~1100 cm⁻¹), differentiating it from non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole, and what key reaction parameters influence yield?

  • Methodology : Synthesis typically involves multi-step heterocyclic condensation. For example, thiazolo-benzimidazole cores are assembled via cyclization of substituted benzimidazoles with difluoromethoxy precursors under reflux in ethanol or methanol. Key parameters include temperature control (60–130°C), solvent polarity, and catalyst selection (e.g., phosphorus oxychloride for cyclization). Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
  • Critical Factors :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Monitoring intermediates using TLC/HPLC to avoid side reactions (e.g., over-oxidation).

Q. How can spectroscopic and crystallographic methods be used to characterize this compound?

  • Spectroscopy :

  • 1H/13C NMR : Assign peaks using DEPT-135 to confirm substitution patterns (e.g., difluoromethoxy group at δ 120–125 ppm in 13C) .
  • IR : Identify C-F stretches (~1100–1250 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹).
    • X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., π-π stacking between benzimidazole rings) .

Advanced Research Questions

Q. How can contradictions in biological activity data across structural analogs be resolved?

  • Case Study : Analogous thiazolo-benzimidazoles exhibit divergent antimicrobial vs. anticancer activities due to substituent effects. For example:

SubstituentBiological ActivitySource
3-ChlorophenylCOX-2 inhibition (IC₅₀ = 0.8 µM)
3-MethoxyphenylAntifungal (MIC = 16 µg/mL)
  • Resolution : Conduct comparative SAR studies using isosteric replacements (e.g., replacing difluoromethoxy with methoxy) and validate via enzyme inhibition assays .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases)?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., p38 MAP kinase). Validate with MD simulations to assess stability of hydrogen bonds (e.g., benzimidazole N-H with kinase hinge region) .
  • ADME Prediction : Apply SwissADME to evaluate bioavailability (%ABS = 65–75) and blood-brain barrier penetration (logBB < 0.3) .

Q. How does the difluoromethoxy group influence electronic properties and reactivity?

  • DFT Calculations : B3LYP/6-31G* level analysis shows electron-withdrawing effects reduce HOMO-LUMO gap (ΔE = 4.2 eV vs. 4.8 eV for methoxy analog), enhancing electrophilic reactivity .
  • Experimental Validation : Cyclic voltammetry confirms oxidation potential shifts (+0.15 V vs. Ag/AgCl) due to fluorine electronegativity .

Data Contradiction Analysis

Q. Why do some studies report poor solubility despite hydrophilic substituents?

  • Root Cause : Crystallinity vs. amorphous form differences. For example, X-ray data show tight π-π stacking in crystalline forms (solubility = 12 µg/mL), while amorphous analogs achieve 85 µg/mL .
  • Mitigation : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulation (e.g., PLGA encapsulation) improve bioavailability .

Structural-Activity Relationship (SAR) Guidance

Q. Which substituent modifications enhance selectivity for cancer vs. inflammatory targets?

  • Design Strategy :

  • Position 3 : Phenyl groups with electron-withdrawing substituents (e.g., -CF₃) improve kinase selectivity (e.g., IC₅₀ = 0.5 µM for JAK2 vs. 8.2 µM for COX-2) .
  • Position 6 : Bulky groups (e.g., naphthyl) reduce off-target binding to hERG channels (hERG IC₅₀ > 30 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.